molecular formula C6H9N3O2 B576846 HISTIDINE, L-, [CARBOXYL-14C] CAS No. 10413-69-1

HISTIDINE, L-, [CARBOXYL-14C]

Cat. No. B576846
CAS RN: 10413-69-1
M. Wt: 157.149
InChI Key: HNDVDQJCIGZPNO-YDUYVQCESA-N
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Description

L-Histidine (HIS) is an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group (which is in the protonated –NH3+ form under biological conditions), a carboxylic acid group (which is in the deprotonated –COO− form under biological conditions), and an imidazole side chain (which is partially protonated), classifying it as a positively charged amino acid at physiological pH . It is also a precursor to histamine, a vital inflammatory agent in immune responses .


Synthesis Analysis

The synthesis of L-Histidine has been explored in various studies. For instance, a semi-organic crystal of the amino acid L-Histidine and hydrofluoric acid was synthesized and characterized . Another study numerically examined the structural, electronic, and optical properties of L-Histidine crystals using Density Functional Theory (DFT) simulations .


Molecular Structure Analysis

The molecular structure of L-Histidine is C6H9N3O2 . It contains an imidazole ring in its side chain, which gives it unique properties . The monoclinic L-Histidine crystal is critical for protein structure and function .


Chemical Reactions Analysis

Histidine is one of the strongest bases at physiological pH’s. It can often cross-react with many of the reagents used to modify Lys side chains . It reacts with reasonably high selectivity with diethyl pyrocarbonate .


Physical And Chemical Properties Analysis

L-Histidine has an insulating band gap of approximately 4.38 eV . It is an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV . It is also soluble in water .

Mechanism of Action

The actions of supplemental L-Histidine are unclear, but it may have some immunomodulatory and antioxidant activity . It is also found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia .

Future Directions

L-Histidine has shown a lot of potential as a future molecular device . It is being investigated for its potential applications in designing future switching devices and logic gates . Additionally, it is being studied for its potential therapeutic uses in various health conditions .

properties

CAS RN

10413-69-1

Product Name

HISTIDINE, L-, [CARBOXYL-14C]

Molecular Formula

C6H9N3O2

Molecular Weight

157.149

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2

InChI Key

HNDVDQJCIGZPNO-YDUYVQCESA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N

synonyms

HISTIDINE, L-, [CARBOXYL-14C]

Origin of Product

United States

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